molecular formula C39H72O2Si2 B12823353 [[(1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]

[[(1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]

Cat. No.: B12823353
M. Wt: 629.2 g/mol
InChI Key: YYGPOUVOBLNWHS-UHFFFAOYSA-N
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Description

The compound [[1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] is a synthetic derivative of alfacalcidol, a form of vitamin D. It is primarily used as an intermediate in the synthesis of various vitamin D analogs. The compound has a molecular formula of C39H72O2Si2 and a molecular weight of 629.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] involves multiple steps, starting from the precursor alfacalcidol. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Scientific Research Applications

Mechanism of Action

The mechanism of action of [[1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] involves its conversion to active vitamin D analogs. These analogs bind to the vitamin D receptor (VDR) in target cells, regulating the expression of genes involved in calcium and phosphate metabolism . The molecular targets include:

Comparison with Similar Compounds

[[1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]: is unique due to its specific structure and functional groups. Similar compounds include:

These compounds share similar biological activities but differ in their chemical structures and specific applications .

Properties

Molecular Formula

C39H72O2Si2

Molecular Weight

629.2 g/mol

IUPAC Name

[3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C39H72O2Si2/c1-28(2)18-16-19-29(3)34-23-24-35-31(20-17-25-39(34,35)11)21-22-32-26-33(40-42(12,13)37(5,6)7)27-36(30(32)4)41-43(14,15)38(8,9)10/h21-22,28-29,33-36H,4,16-20,23-27H2,1-3,5-15H3

InChI Key

YYGPOUVOBLNWHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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